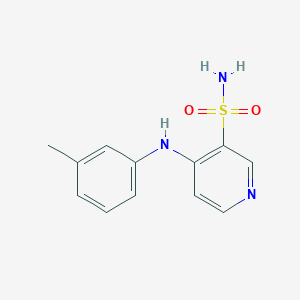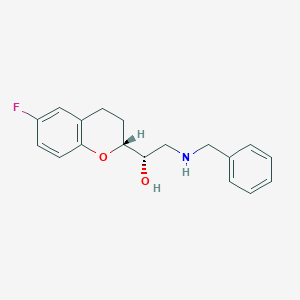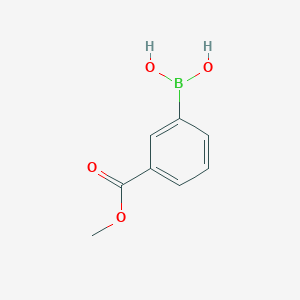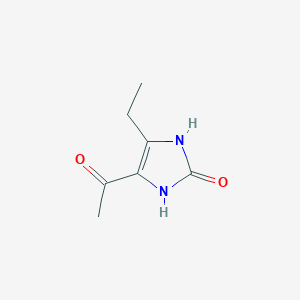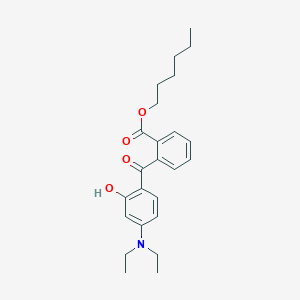![molecular formula C16H23NO3 B135715 Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate CAS No. 142801-72-7](/img/structure/B135715.png)
Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
科学的研究の応用
Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of neuroscience. Studies have shown that this compound has the potential to act as a dopamine D3 receptor antagonist, which could lead to the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia.
作用機序
The mechanism of action of tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate involves its interaction with dopamine D3 receptors in the brain. This compound acts as an antagonist to these receptors, which can lead to a decrease in dopamine release. This decrease in dopamine release can have various effects on the brain, including changes in behavior, mood, and movement.
生化学的および生理学的効果
Studies have shown that tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate can have various biochemical and physiological effects. One study found that this compound can decrease the release of dopamine in the brain, which can lead to changes in behavior and mood. Another study found that this compound can decrease the activity of certain enzymes in the liver, which could have implications for drug metabolism and toxicity.
実験室実験の利点と制限
One advantage of using tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate in lab experiments is its specificity for dopamine D3 receptors. This specificity allows for more targeted studies of the effects of dopamine on the brain. However, one limitation of using this compound is its potential for toxicity, which could limit its use in certain experiments.
将来の方向性
There are several future directions for the study of tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate. One direction is the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia. Another direction is the study of the biochemical and physiological effects of this compound on other organs and systems in the body. Additionally, the synthesis of new compounds based on the structure of tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate could lead to the discovery of new drugs with potential therapeutic applications.
合成法
The synthesis of tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate involves a multi-step process. The first step involves the reaction of 6-methoxytetrahydroisoquinoline with tert-butyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate as the product.
特性
CAS番号 |
142801-72-7 |
|---|---|
製品名 |
Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate |
分子式 |
C16H23NO3 |
分子量 |
277.36 g/mol |
IUPAC名 |
tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)10-14-13-6-5-12(19-4)9-11(13)7-8-17-14/h5-6,9,14,17H,7-8,10H2,1-4H3/t14-/m0/s1 |
InChIキー |
WDBFQNUIFSHDTA-AWEZNQCLSA-N |
異性体SMILES |
CC(C)(C)OC(=O)C[C@H]1C2=C(CCN1)C=C(C=C2)OC |
SMILES |
CC(C)(C)OC(=O)CC1C2=C(CCN1)C=C(C=C2)OC |
正規SMILES |
CC(C)(C)OC(=O)CC1C2=C(CCN1)C=C(C=C2)OC |
同義語 |
1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-6-methoxy-,1,1-dimethylethyl ester,(S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)
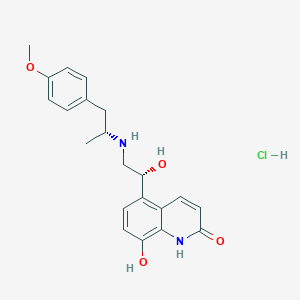
![Benz[a]anthracene-7-acetic Acid](/img/structure/B135641.png)
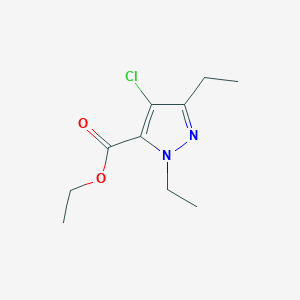
![[(1R,3R,7S,9R)-8-hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B135645.png)
![Benz[a]anthracene-7-acetic Acid Methyl Ester](/img/structure/B135647.png)
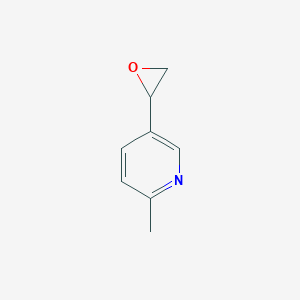
![Benz[a]anthracene-7-acetonitrile](/img/structure/B135651.png)
